molecular formula C23H31N7O3 B1679141 Pde5-IN-42 CAS No. 936449-28-4

Pde5-IN-42

Cat. No.: B1679141
CAS No.: 936449-28-4
M. Wt: 453.5 g/mol
InChI Key: IQZQWPRZFLHJFI-UHFFFAOYSA-N
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Description

Pde5-IN-42 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their role in treating erectile dysfunction by promoting vasodilation through the inhibition of the enzyme phosphodiesterase type 5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate, a molecule that plays a crucial role in regulating blood flow in various tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde5-IN-42 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:

    Formation of the core structure: This step involves the construction of the basic scaffold of the molecule, which can be achieved through various organic reactions such as cyclization or condensation reactions.

    Functional group modifications: Once the core structure is established, different functional groups are introduced to enhance the compound’s activity and selectivity. This can involve reactions such as alkylation, acylation, or halogenation.

    Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Optimization of reaction parameters: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each step.

    Use of catalysts: Catalysts may be employed to accelerate certain reactions and improve overall yield.

    Automation and continuous flow processes: Industrial production often utilizes automated systems and continuous flow processes to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Pde5-IN-42 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which can alter its pharmacological properties.

    Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s stability or activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution reagents: Halogenated compounds or organometallic reagents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with potentially enhanced pharmacological properties.

Scientific Research Applications

Pde5-IN-42 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the structure-activity relationships of phosphodiesterase inhibitors.

    Biology: The compound is employed in research to understand the role of cyclic guanosine monophosphate in cellular signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic applications beyond erectile dysfunction, such as in the treatment of pulmonary arterial hypertension and cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Pde5-IN-42 exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to its accumulation in smooth muscle cells. The increased levels of cyclic guanosine monophosphate result in the relaxation of smooth muscle cells and vasodilation, which enhances blood flow. The molecular targets of this compound include the catalytic site of phosphodiesterase type 5, where it binds with high affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Known commercially as Viagra, sildenafil is another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.

    Tadalafil: Marketed as Cialis, tadalafil is used for erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Sold under the brand name Levitra, vardenafil is also used to treat erectile dysfunction.

Uniqueness of Pde5-IN-42

This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile. Additionally, this compound may have unique structural features that contribute to its distinct pharmacological effects.

Properties

IUPAC Name

1-[1-(2-ethoxyethyl)-3-ethyl-7-[(4-methylpyridin-2-yl)amino]pyrazolo[4,3-d]pyrimidin-5-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O3/c1-4-17-19-20(30(28-17)12-13-33-5-2)21(25-18-14-15(3)6-9-24-18)27-23(26-19)29-10-7-16(8-11-29)22(31)32/h6,9,14,16H,4-5,7-8,10-13H2,1-3H3,(H,31,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZQWPRZFLHJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1N=C(N=C2NC3=NC=CC(=C3)C)N4CCC(CC4)C(=O)O)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine prepared in step 4 (1 mmol), 2-amino-4-picoline (2 mmol), N,N-diisopropylethylamine (3 mmol), and N-methylpyrrolidone (1 mL) were added to each of two reaction vessels. Each vessel was irradiated in a CEM Discover microwave for 15 minutes at 150° C. Isonipecotic acid (3 mmol) was added to each reaction vessel and the resulting mixture irradiated for 15 minutes at 180° C. The contents of the two reaction vessels were combined. Water and ethyl acetate was added to the mixture and the mixture was shaken. Hydrochloric acid (1M) was added to the mixture and the mixture was shaken again. The layers were separated. The organic layer was washed with water, hydrochloric acid (1M) was added, and the layers were separated. The organic layer was dried over magnesium sulfate, filtered, and evaporated. The pH of the aqueous layer was raised to about six by adding saturated sodium carbonate and the aqueous layer was then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, added to the above organic residue and evaporated. The solution was purified by RP-HPLC on a Varian Dynamax C-18 column (250×41.4 mm) with a gradient of 10-95% acetonitrile/water (hydrochloric acid) over 15 minutes in two batches. Fractions were combined and evaporated to afford 0.26 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.10 (t, 3 H), 1.30 (t, 3 H), 1.49-1.60 (m, 2 H), 1.84-1.95 (m, 2 H), 2.32-2.36 (m, 3 H), 2.52-2.57 (m, 1 H), 2.78 (q, 2 H), 2.99-3.08 (m, 2 H), 3.52 (q, 2 H), 3.78 (t, 2 H), 4.45-4.53 (m, 2 H), 4.56-4.64 (m, 2 H), 6.91 (d, 1 H), 8.05 (s, 1 H), 8.18 (d, 1 H), 9.63 (s, 1 H), 12.18 (s, 1 H). LCMS m/z 454.
Name
5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Quantity
1 mmol
Type
reactant
Reaction Step One
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2 mmol
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3 mmol
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1 mL
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3 mmol
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Synthesis routes and methods II

Procedure details

Alternatively, a mixture of N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine from step 5 can be combined with isonipecotic acid (between 1 to 10 equivalents) and a base and heated between 100-125° C. in a solvent until the reaction is complete. Suitable bases include cesium carbonate, sodium carbonate and potassium carbonate. Suitable solvents include DMSO and N,N-dimethylformamide. Upon cooling, water can be added and the basic solution extracted (between 1 to 3 times) with an organic solvent such as ethyl acetate. The remaining basic layer is acidified to pH 5 with HCl. The mixture is stirred for approximately 1 hour. The solid is filtered off, washed with water, and dried in vaccuo to provide the title compound.
Name
N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine
Quantity
0 (± 1) mol
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reactant
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cesium carbonate
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Synthesis routes and methods III

Procedure details

A mixture of N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine from step 5 (5.42 g, 166 mmol), isonipecotic acid (85.9 g, 665 mmol), cesium carbonate (162 g, 498 mmol), and DMSO (55 mL) was heated, with stirring, at 125° C. After 20 h, the mixture was cooled to 20° C. and water (165 mL) was added. The mixture was stirred for 15 min and was then treated with ethyl acetate (55 mL). The layers were separated and the aqueous was treated with another portion of ethyl acetate (55 mL). The layers were separated again and the aqueous layer was taken to pH ˜5 using 6 M HCl. After stirring for 1 hour, the resulting solid was filtered, washed with water (20 mL) and dried in vacuuo, to give 5.5 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.10 (t, 3 H), 1.30 (t, 3 H), 1.49-1.60 (m, 2 H), 1.84-1.95 (m, 2 H), 2.32-2.36 (m, 3 H), 2.52-2.57 (m, 1 H), 2.78 (q, 2 H), 2.99-3.08 (m, 2 H), 3.52 (q, 2 H), 3.78 (t, 2 H), 4.45-4.53 (m, 2 H), 4.56-4.64 (m, 2 H), 6.91 (d, 1 H), 8.05 (s, 1 H), 8.18 (d, 1 H), 9.63 (s, 1 H), 12.18 (s, 1 H). LCMS m/z 454.
Name
N-[5-chloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl]-4-methylpyridin-2-ylamine
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
85.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
162 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
165 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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